Cas no 2137071-99-7 ((1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine)

(1S)-2-Methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine is a chiral amine derivative featuring a methoxy-substituted ethylamine backbone linked to a 1,2,3-triazole ring with an isobutyl substituent. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural versatility, combining a polar methoxy group with a lipophilic triazole moiety. The stereospecific (1S) configuration enhances its potential as a chiral building block for pharmaceuticals or catalysts. Its triazole ring offers stability and hydrogen-bonding capabilities, while the isobutyl group may improve lipid solubility. The compound’s well-defined stereochemistry and functional group diversity make it a valuable intermediate for targeted drug design or ligand development.
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine structure
2137071-99-7 structure
Product name:(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
CAS No:2137071-99-7
MF:C9H18N4O
Molecular Weight:198.265421390533
CID:6234546
PubChem ID:165606300

(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
    • 2137071-99-7
    • EN300-744615
    • インチ: 1S/C9H18N4O/c1-7(2)5-13-9(4-11-12-13)8(10)6-14-3/h4,7-8H,5-6,10H2,1-3H3/t8-/m1/s1
    • InChIKey: JJEPPLDNMWBVLA-MRVPVSSYSA-N
    • SMILES: O(C)C[C@H](C1=CN=NN1CC(C)C)N

計算された属性

  • 精确分子量: 198.14806121g/mol
  • 同位素质量: 198.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: -0.3

(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-744615-0.05g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
0.05g
$1152.0 2024-05-23
Enamine
EN300-744615-1.0g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
1.0g
$1371.0 2024-05-23
Enamine
EN300-744615-0.5g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
0.5g
$1316.0 2024-05-23
Enamine
EN300-744615-0.1g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
0.1g
$1207.0 2024-05-23
Enamine
EN300-744615-5.0g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
5.0g
$3977.0 2024-05-23
Enamine
EN300-744615-10.0g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
10.0g
$5897.0 2024-05-23
Enamine
EN300-744615-2.5g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
2.5g
$2688.0 2024-05-23
Enamine
EN300-744615-0.25g
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
2137071-99-7 95%
0.25g
$1262.0 2024-05-23

(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine 関連文献

(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amineに関する追加情報

Introduction to (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137071-99-7)

The compound (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine, identified by its CAS number 2137071-99-7, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and biological activity, making it a subject of considerable interest among chemists and biologists. Its unique structural features, including a chiral center and an azole ring system, contribute to its intriguing pharmacological properties.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of heterocyclic compounds. The presence of the triazole moiety in this molecule is particularly noteworthy, as triazoles have been widely studied for their antimicrobial, antifungal, and anti-inflammatory activities. The specific substitution pattern around the triazole ring, combined with the 2-methylpropyl group and the methoxy substituent on the amine backbone, further enhances its potential as a pharmacophore.

The stereochemistry of the compound, indicated by the (1S) configuration at the chiral center, plays a crucial role in determining its biological activity. Chiral molecules often exhibit different pharmacological profiles depending on their stereochemical configuration, making the precise control of stereochemistry essential for drug design. The synthesis of such complex molecules requires advanced organic synthesis techniques and meticulous optimization to achieve high enantiomeric purity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets more accurately. These tools have been instrumental in identifying potential drug candidates and understanding their mode of action at the molecular level. The triazole ring is known to form stable hydrogen bonds with various biological targets, including enzymes and receptors, which makes it an attractive scaffold for drug design.

In addition to its structural features, the compound's solubility and metabolic stability are critical factors that influence its potential as a drug candidate. The presence of polar functional groups such as the hydroxyl group in the methoxy substituent enhances solubility in aqueous media, which is advantageous for formulation purposes. Furthermore, metabolic stability is essential to ensure that the compound remains active in vivo after administration.

Current research in this area is focused on exploring the pharmacological properties of derivatives of this compound. By modifying specific functional groups or introducing new ones, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. For instance, studies have shown that modifications to the triazole ring can significantly alter its binding affinity to target proteins.

Another area of interest is the synthesis of analogs that exhibit improved bioavailability and reduced toxicity. This involves careful consideration of factors such as lipophilicity, ionization state, and metabolic clearance pathways. Computational models have been particularly useful in predicting these properties before experimental synthesis is undertaken.

The development of novel pharmaceutical agents often involves a multidisciplinary approach, combining expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this field. Preclinical studies are essential to evaluate the safety and efficacy of new compounds before they can be tested in human trials.

One particularly promising application of this compound is in the treatment of inflammatory diseases. The triazole moiety has been shown to modulate inflammatory pathways by interacting with specific enzymes and cytokines. Early studies suggest that derivatives of this compound may have significant therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound's ability to cross biological membranes makes it a candidate for topical applications as well. This property could be exploited in dermal formulations designed to treat localized inflammatory conditions or infections. The development of such formulations requires careful consideration of factors such as penetration enhancers and vehicle selection to ensure optimal delivery.

In conclusion, (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137071-99-7) represents a promising lead compound for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating various diseases. Continued research into its derivatives and mechanisms of action will likely uncover even more applications for this versatile molecule.

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